
Cesium Trifluoroacetate
描述
Cesium trifluoroacetate is a chemical compound with the formula C₂H₃F₃O₂Cs. It is a cesium salt of trifluoroacetic acid and is known for its high solubility in water and other polar solvents. This compound is widely used in various scientific and industrial applications due to its unique properties.
作用机制
Target of Action
Cesium Trifluoroacetate (CsTFA) is primarily used in the field of materials science, particularly in the fabrication of perovskite solar cells . Its primary target is the methylammonium/formamidinium (MA/FA) perovskite, where it acts as a source of cesium ions .
Mode of Action
CsTFA interacts with its target by being introduced into the MA/FA perovskite to prepare a triple cation Cs/MA/FA perovskite solar cell . The presence of CsTFA influences the morphology of the perovskite film and the performance of the solar cell .
Biochemical Pathways
It affects the crystal growth and passivation of grain boundaries defects in the perovskite film .
Pharmacokinetics
It is known to be highly soluble in water and some organic solvents . It has a high thermal stability and is stable in air, but should avoid contact with strong oxidizing agents .
Result of Action
The introduction of CsTFA into the MA/FA perovskite results in the formation of a triple cation Cs/MA/FA perovskite solar cell with an inverted planar structure . The power conversion efficiency of the solar cell can be improved when CsTFA is used .
Action Environment
The action of CsTFA can be influenced by environmental factors such as temperature and the presence of other chemicals. For example, the concentration of CsTFA and the spinning speed of the perovskite layer can affect the morphology of the perovskite film and the performance of the solar cell . Furthermore, the presence of other chemicals, such as ethylammonium chlorine (MACl), can further improve the power conversion efficiency of the solar cell .
生化分析
Biochemical Properties
Cesium trifluoroacetate plays a significant role in biochemical reactions, particularly in acid-catalyzed reactions where it is used to cleave esters in peptide synthesis . It interacts with various enzymes and proteins, facilitating reactions that require a strong acid catalyst. The compound’s interaction with biomolecules is primarily through its trifluoroacetate anion, which can form hydrogen bonds and ionic interactions with amino acid residues in proteins, thereby influencing enzyme activity and stability.
Cellular Effects
This compound has been observed to affect various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, in perovskite solar cells, this compound has been shown to improve the morphology and performance of the perovskite layer, indicating its potential impact on cellular structures and functions . Additionally, its role as an ion pairing agent can affect ion transport and distribution within cells, thereby influencing cellular homeostasis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The trifluoroacetate anion can interact with enzyme active sites, either inhibiting or activating enzyme activity. For example, in the context of perovskite solar cells, this compound facilitates the passivation of tin dioxide vacancies and forms intermolecular interactions with perovskite crystals, promoting vertical growth and reducing crystalline defects . These interactions highlight the compound’s ability to modulate molecular processes and enhance stability.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that while low doses of the compound may have minimal adverse effects, high doses can lead to toxicity. For example, trifluoroacetate, a related compound, has been reported to cause mild liver hypertrophy and weak peroxisome proliferation in rats at high doses . These findings indicate that careful dosage management is essential to avoid toxic effects while harnessing the compound’s beneficial properties.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The trifluoroacetate anion can act as an enzyme inhibitor, blocking reactions in certain metabolic pathways . This can lead to changes in metabolic flux and metabolite levels, affecting overall cellular metabolism. Understanding these interactions is crucial for optimizing the use of this compound in biochemical applications.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s localization and accumulation can influence its activity and function. For instance, in perovskite solar cells, this compound facilitates the passivation of tin dioxide vacancies and forms intermolecular interactions with perovskite crystals, promoting efficient charge transport . These interactions highlight the importance of transport and distribution in the compound’s overall efficacy.
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, where it exerts its effects. For example, in perovskite solar cells, this compound interacts with formamidinium and lead cations, promoting vertical growth of perovskite crystals and reducing crystalline defects . These interactions underscore the significance of subcellular localization in the compound’s biochemical activity.
准备方法
Synthetic Routes and Reaction Conditions: Cesium trifluoroacetate can be synthesized by reacting cesium hydroxide or cesium carbonate with trifluoroacetic acid. The reaction typically occurs in an aqueous medium, and the product is obtained by evaporating the solvent and crystallizing the compound.
Industrial Production Methods: In industrial settings, this compound is produced by a similar method, but on a larger scale. The reaction involves mixing cesium hydroxide or cesium carbonate with trifluoroacetic acid in large reactors. The mixture is then heated to facilitate the reaction, and the product is purified through crystallization and drying processes.
化学反应分析
Types of Reactions: Cesium trifluoroacetate undergoes various chemical reactions, including:
Acid-Base Reactions: It can act as a base in reactions with strong acids.
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the trifluoroacetate group.
Complex Formation: It can form complexes with various metal ions.
Common Reagents and Conditions:
Acid-Base Reactions: Strong acids like hydrochloric acid or sulfuric acid.
Substitution Reactions: Nucleophiles such as amines or alcohols.
Complex Formation: Metal salts like copper(II) sulfate or nickel(II) chloride.
Major Products Formed:
Acid-Base Reactions: Cesium salts of the corresponding acids.
Substitution Reactions: Trifluoroacetate derivatives.
Complex Formation: Metal-trifluoroacetate complexes.
科学研究应用
Cesium trifluoroacetate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the separation and purification of nucleic acids and proteins through density gradient centrifugation.
Medicine: Investigated for its potential use in drug delivery systems and as a contrast agent in imaging techniques.
Industry: Utilized in the production of perovskite solar cells and other advanced materials.
相似化合物的比较
Cesium Chloride: Used in similar applications but has different solubility and reactivity properties.
Cesium Sulfate: Also used in density gradient centrifugation but has different chemical properties.
Trifluoroacetic Acid: Shares the trifluoroacetate group but is a stronger acid and has different applications.
Uniqueness: Cesium trifluoroacetate is unique due to its combination of cesium and trifluoroacetate, which imparts distinct solubility, reactivity, and complex formation properties. This makes it particularly valuable in applications requiring high solubility and specific reactivity.
属性
IUPAC Name |
cesium;2,2,2-trifluoroacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HF3O2.Cs/c3-2(4,5)1(6)7;/h(H,6,7);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJYSYRSELCQCSO-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(F)(F)F)[O-].[Cs+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2CsF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10635640 | |
| Record name | Caesium trifluoroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10635640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21907-50-6 | |
| Record name | Caesium trifluoroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10635640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Acetic acid, trifluoro-, cesium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


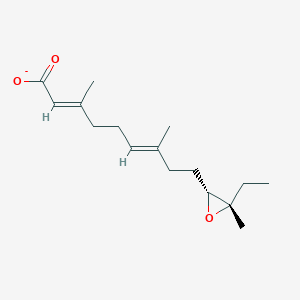
![2-(4-benzhydrylpiperazin-1-yl)ethyl 5-[(4R,6R)-4,6-dimethyl-2-oxo-1,3,2lambda5-dioxaphosphinan-2-yl]-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3-carboxylate](/img/structure/B1261890.png)
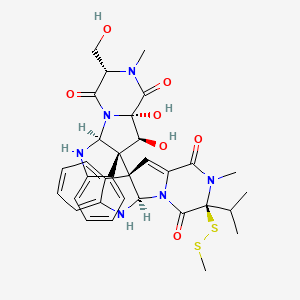
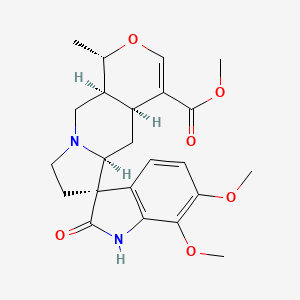
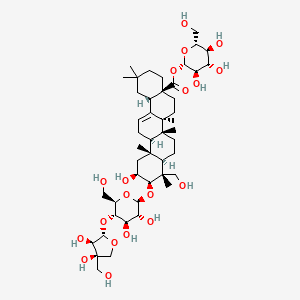
![(1S,9S,12R,14S)-9,13,13-trimethyl-5-pentyl-8-oxatetracyclo[7.4.1.02,7.012,14]tetradeca-2,4,6-trien-3-ol](/img/structure/B1261899.png)

![Oxazolo[5,4-d]pyrimidine](/img/structure/B1261902.png)
![3-[acetyl(methyl)amino]-N-(2-hydroxyethyl)-2,4,6-triiodo-5-[[(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoyl]amino]benzamide](/img/structure/B1261903.png)
![4-[[(4-methoxyphenyl)sulfonylamino]methyl]-N-[2-[methyl-(phenylmethyl)amino]ethyl]benzamide](/img/structure/B1261906.png)
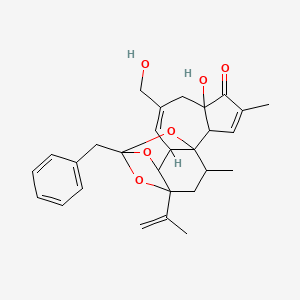
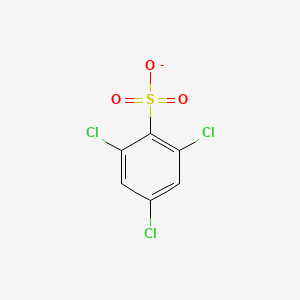

![(1S,2R,10Z,16S,23Z,27R)-5,18-diazapentacyclo[12.12.1.11,5.02,16.018,27]octacosa-10,14,23-triene](/img/structure/B1261913.png)
